

How to control for confounding variables in Veverimer studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Veverimer**
Cat. No.: **B611672**

[Get Quote](#)

Technical Support Center: Veverimer Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Veverimer**. The following information is designed to address specific issues that may be encountered during experimental design and execution, with a focus on controlling for confounding variables.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action of **Veverimer**?

A1: **Veverimer** is a non-absorbed, orally administered polymer that selectively binds to and removes hydrochloric acid (HCl) from the gastrointestinal (GI) tract.^{[1][2][3]} This process of HCl removal from the stomach stimulates the parietal cells to produce more HCl. A byproduct of this acid production is the generation of bicarbonate (HCO₃⁻), which is then absorbed into the bloodstream, leading to an increase in serum bicarbonate levels and the correction of metabolic acidosis.^{[1][4]} Unlike traditional alkali therapies such as sodium bicarbonate, **Veverimer** does not introduce sodium or other counterions and does not produce carbon dioxide.^{[1][5]}

Q2: What are the most critical confounding variables to consider in **Veverimer** clinical trials?

A2: The most critical confounding variables in **Veverimer** studies are dietary acid load, concomitant medications, and baseline patient characteristics.

- Dietary Acid Load: Diets high in acid-producing foods (e.g., animal proteins) can exacerbate metabolic acidosis, while diets rich in fruits and vegetables can be alkali-producing.[\[6\]](#)[\[7\]](#)[\[8\]](#) Variations in dietary intake can significantly influence serum bicarbonate levels and mask or exaggerate the effects of **Veverimer**.
- Concomitant Medications: The use of other alkali supplements (e.g., sodium bicarbonate, citrate) or medications that affect acid-base balance (e.g., diuretics, ACE inhibitors, ARBs) can directly impact the study outcomes.[\[9\]](#)[\[10\]](#)
- Baseline Patient Characteristics: Key baseline factors include the severity of chronic kidney disease (CKD) as measured by estimated glomerular filtration rate (eGFR), baseline serum bicarbonate levels, and the presence of comorbidities such as diabetes.[\[5\]](#)[\[11\]](#)

Q3: How can I control for dietary variations in my **Veverimer** study?

A3: To control for dietary variations, it is recommended to:

- Standardize Dietary Counseling: Provide all participants with consistent dietary recommendations based on established guidelines for CKD, such as those from the Kidney Disease Improving Global Outcomes (KDIGO).[\[10\]](#)
- Collect Dietary Intake Data: Utilize food frequency questionnaires or diet diaries to estimate the potential renal acid load (PRAL) or net endogenous acid production (NEAP) for each participant.[\[7\]](#)[\[12\]](#) This data can then be used as a covariate in the statistical analysis.
- Randomization: Proper randomization should help to distribute dietary patterns evenly between the treatment and placebo groups. However, it is still crucial to monitor and account for dietary intake.

Q4: What is the potential for drug-drug interactions with **Veverimer**, and how should I manage concomitant medications?

A4: **Veverimer** has a low potential for clinically significant drug-drug interactions.[\[9\]](#)[\[13\]](#)[\[14\]](#) Being a non-absorbed polymer, its interactions are limited to the GI tract. In vitro studies have

shown some binding to negatively charged drugs like furosemide and aspirin, but this was reduced in the presence of chloride.[13] Human studies have not shown clinically meaningful interactions with furosemide, aspirin, dabigatran, or warfarin.[13][14]

To manage concomitant medications:

- Stable Dosing: If participants are on medications that could influence acid-base balance, their doses should be stable before and during the study period.[10]
- Protocol Adjustments: In some studies, background oral alkali supplements were permitted at a stable dose and then discontinued once serum bicarbonate levels reached a target threshold.[10]
- Record all Medications: Meticulously record all concomitant medications for all participants to be included in the analysis.

Troubleshooting Guides

Problem: High variability in serum bicarbonate levels is observed within the treatment group.

Troubleshooting Steps:

- Assess Dietary Adherence: Review dietary intake records to identify any significant deviations from the recommended diet. A high dietary acid load can counteract the effects of **Veverimer**.
- Verify Medication Compliance: Confirm that participants are adhering to the prescribed **Veverimer** dosage and administration instructions. Dosing compliance in clinical trials has been reported to be very high.[5][10]
- Investigate Concomitant Medication Changes: Check for any recent changes in concomitant medications, especially diuretics or other alkali therapies.
- Evaluate for Intercurrent Illness: Acute illnesses can affect acid-base status and should be documented and considered in the analysis.

Problem: The observed effect of **Veverimer** is smaller than expected.

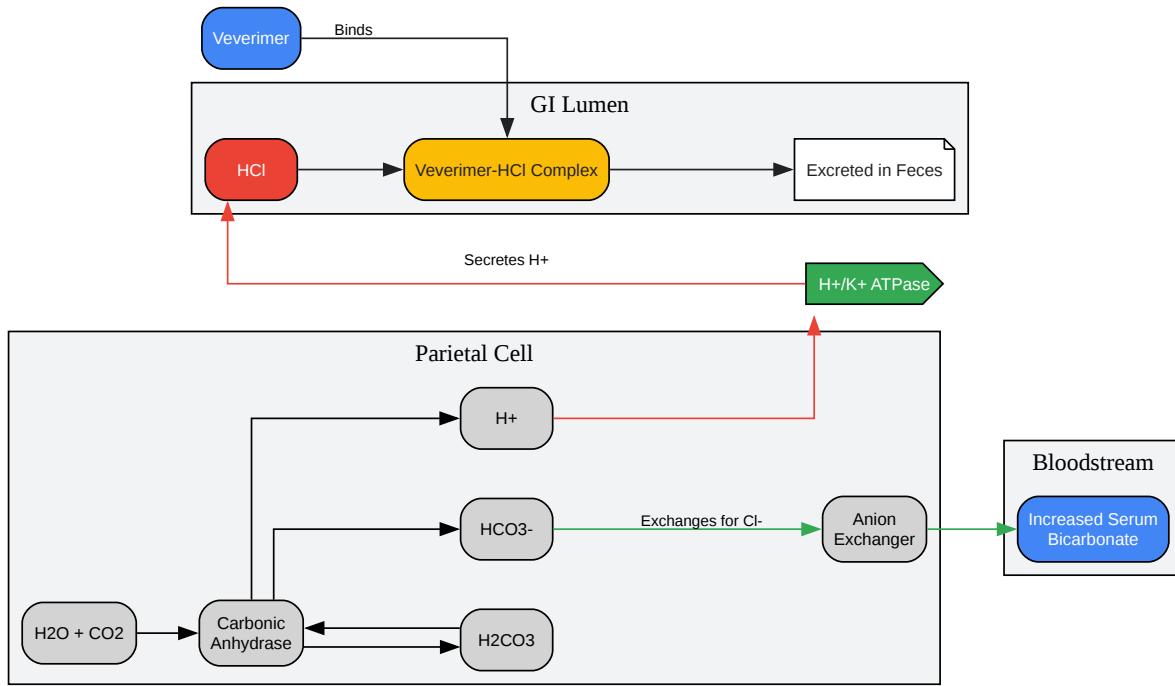
Troubleshooting Steps:

- Review Baseline Characteristics: Ensure that the baseline eGFR and serum bicarbonate levels of the study population are within the range where **Veverimer** has shown efficacy in previous trials (e.g., eGFR 20–40 mL/min/1.73 m² and serum bicarbonate 12–20 mEq/L).[11][15]
- Check for Confounding from Uncontrolled Alkali Use: In placebo-controlled trials, assess for any unrecorded use of over-the-counter or prescribed alkali supplements in the placebo group.
- Statistical Analysis Plan Review: Re-evaluate the statistical model to ensure it adequately adjusts for key confounders such as baseline bicarbonate, baseline eGFR, and dietary acid load.

Data Presentation

Table 1: Summary of Confounding Variables and Recommended Control Strategies in **Veverimer** Studies

Confounding Variable	Potential Impact on Veverimer Studies	Recommended Control Strategies
Dietary Acid Load	Influences baseline and changes in serum bicarbonate, potentially masking or amplifying the treatment effect. [6] [16]	Standardized dietary counseling, collection of dietary data (e.g., food diaries), calculation of PRAL/NEAP for use as a covariate. [7] [10]
Concomitant Alkali Therapy	Directly increases serum bicarbonate, confounding the effect of Veverimer.	Prohibit use during the study, or maintain a stable dose and document for all participants. Some protocols allow for discontinuation upon reaching target bicarbonate levels. [10]
Other Medications (e.g., Diuretics, ACEi/ARBs)	Can alter acid-base balance and renal function.	Maintain stable doses throughout the study period and record all medications for analysis.
Baseline eGFR	The severity of renal impairment affects the degree of metabolic acidosis and the response to treatment.	Stratify randomization by baseline eGFR. Include baseline eGFR as a covariate in the statistical analysis. [11]
Baseline Serum Bicarbonate	Patients with lower baseline bicarbonate may show a larger treatment effect.	Stratify randomization by baseline serum bicarbonate. Include baseline bicarbonate as a covariate in the statistical analysis. [11]
Comorbidities (e.g., Diabetes)	Can influence the progression of CKD and metabolic acidosis.	Record all comorbidities and consider subgroup analyses for major comorbidities like diabetes. [5]

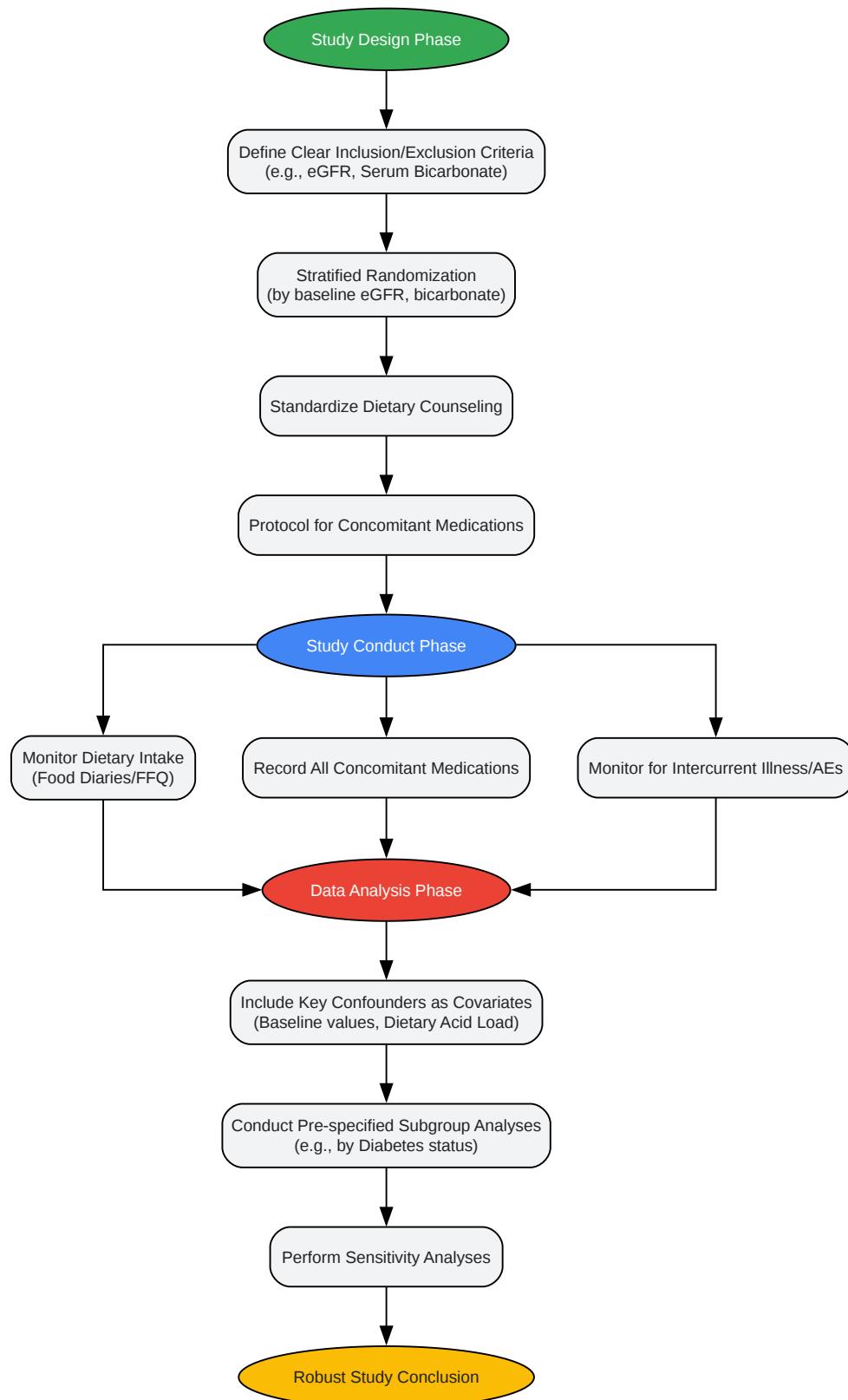

Table 2: Efficacy of **Veverimer** in Correcting Metabolic Acidosis in Patients with CKD (Results from a Phase 3 Trial)

Outcome	Veverimer Group (n=124)	Placebo Group (n=93)	p-value
Proportion of patients achieving a ≥ 4 mmol/L increase in serum bicarbonate or normalization at Week 12	59% (71/120)	22% (20/89)	<0.0001
Mean change from baseline in serum bicarbonate at Week 12 (mmol/L)	+4.5	+1.7	<0.0001
Data from the TRCA-301 study. [11]			

Experimental Protocols & Visualizations

Veverimer's Mechanism of Action

The following diagram illustrates the mechanism by which **Veverimer** increases serum bicarbonate.



[Click to download full resolution via product page](#)

Caption: **Veverimer** binds HCl in the GI lumen, leading to increased bicarbonate production and absorption.

Logical Workflow for Controlling Confounding Variables

This diagram outlines a logical workflow for designing and analyzing a **Veverimer** clinical trial to minimize the impact of confounding variables.

[Click to download full resolution via product page](#)

Caption: A structured approach to mitigate confounding in **Veverimer** studies from design to analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Veverimer: an advance in base therapy for metabolic acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Veverimer: A Novel, Orally Administered, Nonabsorbed, Counterion-Free, Hydrochloric Acid Binder under Development for the Treatment of Metabolic Acidosis in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of veverimer on serum bicarbonate and physical function in diabetic patients with chronic kidney disease and metabolic acidosis: subgroup analysis from a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary acid load: A novel nutritional target in chronic kidney disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary Acid Load and Incident Chronic Kidney Disease: Results from the ARIC Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of Veverimer in Older Adults With CKD and Metabolic Acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of veverimer on serum bicarbonate and physical function in women with chronic kidney disease and metabolic acidosis: a subgroup analysis from a randomised, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Veverimer versus placebo in patients with metabolic acidosis associated with chronic kidney disease: a multicentre, randomised, double-blind, controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Correlation between dietary acid–base load and chronic kidney disease patients with type 2 diabetes mellitus [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. P0009EVALUATION OF THE POTENTIAL FOR DRUG INTERACTIONS WITH VEVERIMER | Semantic Scholar [semanticscholar.org]
- 15. io.nihr.ac.uk [io.nihr.ac.uk]
- 16. Metabolic Acidosis in Chronic Kidney Disease: Pathogenesis, Clinical Consequences, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [How to control for confounding variables in Veverimer studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611672#how-to-control-for-confounding-variables-in-veverimer-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com